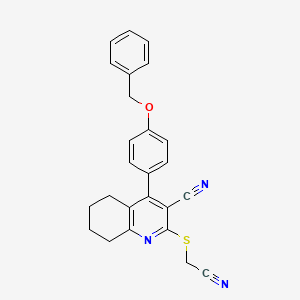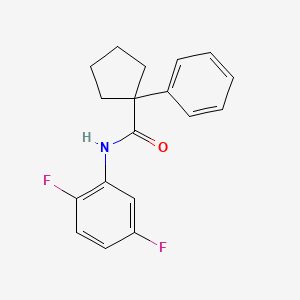
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It likely contains a carboxamide group (CONH2) attached to a cyclopentane ring, which is further connected to a phenyl group and a 2,5-difluorophenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves various organic reactions, including condensation reactions . For instance, compounds with structures similar to “N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide” could be synthesized via Claisen-Schmidt condensation under basic conditions .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using spectroscopic techniques such as nuclear magnetic resonance (NMR), including 1H NMR, 13C NMR, and 19F NMR .Chemical Reactions Analysis
Compounds with isocyanate groups (RNCO) are known to react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure are important for understanding the exposure potential of a substance .Wissenschaftliche Forschungsanwendungen
SAR Studies in NF-kappaB and AP-1 Gene Expression Inhibitors
Research has explored structure-activity relationship studies of compounds similar to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, specifically focusing on inhibitors of NF-kappaB and AP-1 transcription factors. Modifications to the pyrimidine ring of these compounds have shown varied impacts on their biological activity, with certain substitutions maintaining or enhancing their inhibitory effects. This research is significant in understanding the molecular determinants of activity for these compounds, potentially leading to the development of more effective therapeutic agents (Palanki et al., 2000).
Antipathogenic Properties of Thiourea Derivatives
A study on acylthioureas, which are structurally related to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, revealed their interaction with bacterial cells and significant antipathogenic activity. This research highlights the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Analysis of C–H⋯F Interactions
A comprehensive study on N-(difluorophenyl)benzamides, closely related to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, examined the influence of the 2,5-difluorobenzene group on molecular aggregation. This research is crucial for understanding the role of fluorine in aggregation and complex C–F/C–H disorder, providing insights into the molecular behavior and potential applications of such compounds (Mocilac et al., 2016).
Hydrogen Bonding Patterns in Cycloalkanecarboxamides
Investigations into the hydrogen bonding patterns of 1-arylcycloalkanecarboxamides, which are structurally similar to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, have provided insights into their crystal structures and bonding behaviors. These findings are significant for the understanding of molecular interactions and the development of new materials or pharmaceuticals (Lemmerer & Michael, 2008).
Safety And Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. For example, an SDS for a similar compound, 3,5-Difluorophenyl, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-14-8-9-15(20)16(12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWMYQKNDSUXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846520.png)
![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)
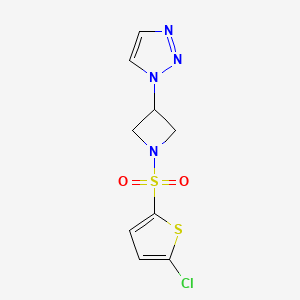
![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)
![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)
![ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)
![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)
![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)
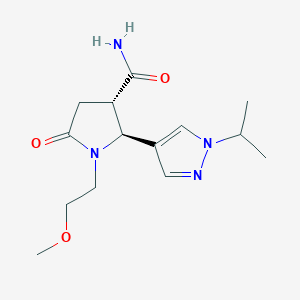
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)
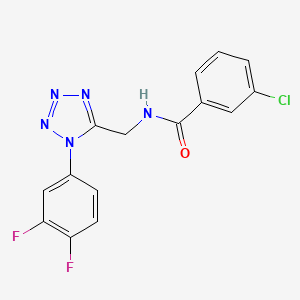
![3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)
